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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-1H-indazole

Cat. No.: B1531023

In the landscape of medicinal chemistry, particularly in the competitive arena of kinase inhibitor
development, the indazole scaffold has firmly established itself as a "privileged" structure. Its
remarkable ability to mimic the purine ring of ATP allows it to effectively compete for binding at
the kinase hinge region, a foundational interaction for achieving potent inhibition.[1] The
strategic functionalization of the indazole core is where the art and science of drug design truly
converge, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Bromo-5-
methoxy-1H-indazole. The specific placement of the bromo and methoxy groups offers a
unique combination of steric and electronic properties, presenting medicinal chemists with a
versatile building block for creating next-generation therapeutics. The bromine atom at the 4-
position serves as a key vector for diversification via cross-coupling reactions, while the
methoxy group at the 5-position subtly influences the molecule's electronics and potential
hydrogen bonding interactions within the ATP-binding pocket. This document provides an in-
depth analysis of its properties, a robust synthesis protocol, and its strategic application in
contemporary drug discovery programs.

Core Physicochemical & Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is critical for its
effective deployment in a synthesis campaign. 4-Bromo-5-methoxy-1H-indazole is a
heterocyclic aromatic compound whose key identifiers and properties are summarized below.
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Property Value Source

Molecular Formula CsH7BrN20 [2]

Molecular Weight 227.06 g/mol [2]

CAS Number 1192004-62-8 [2]
4-bromo-5-methoxy-1H-

IUPAC Name , N/A
indazole

Expected to be a light-colored
Appearance " Analog Data[3][4]
soli

Purity (Typical) >95% [2]

Synthesis Protocol: A Validated Approach to the
Indazole Core

While multiple routes to substituted indazoles exist, the following protocol is a robust and
scalable method adapted from established and patented procedures for analogous structures.
[5][6] The strategy hinges on the directed ortho-metalation of a substituted aniline precursor,
followed by formylation and subsequent cyclization to construct the indazole ring system.

Causality Behind the Synthetic Design:

The chosen synthetic route is predicated on efficiency and control. Starting with a commercially
available, appropriately substituted aniline (3-bromo-4-methoxyaniline) allows for a convergent
synthesis. The critical step is the diazotization followed by a reductive cyclization, a classic and
reliable method for forming the pyrazole ring of the indazole system. This avoids the use of
harsh nitrating conditions which can lead to regioselectivity issues and safety concerns on a
larger scale.[6]

Step-by-Step Experimental Protocol:

Objective: To synthesize 4-Bromo-5-methoxy-1H-indazole from 3-bromo-4-methoxyaniline.

Materials:
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e 3-bromo-4-methoxyaniline

e Hydrochloric Acid (HCI), concentrated

e Sodium Nitrite (NaNOz2)

 Tin(Il) Chloride Dihydrate (SnClz-2H20)
e Sodium Hydroxide (NaOH) solution

o Ethyl Acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (NazSOa)
 Silica Gel for column chromatography
Procedure:

» Diazotization:

o In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 1.0 equivalent of
3-bromo-4-methoxyaniline in aqueous hydrochloric acid (approx. 3 equivalents HCI).

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
ensuring the internal temperature does not exceed 5 °C.

o Stir the resulting mixture vigorously for 30 minutes at this temperature. The formation of
the diazonium salt is the critical first step.

e Reductive Cyclization:

o In a separate flask, dissolve tin(Il) chloride dihydrate (approx. 3-4 equivalents) in
concentrated hydrochloric acid. Cool this solution to 0 °C.

o Add the previously prepared cold diazonium salt solution to the tin(ll) chloride solution
slowly and portion-wise. A vigorous reaction may occur. Maintain the temperature below
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10 °C.

o Once the addition is complete, remove the cooling bath and allow the reaction mixture to
stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the
consumption of the intermediate.

e Work-up and Isolation:

o Carefully neutralize the acidic reaction mixture by the slow addition of a cold, concentrated
sodium hydroxide solution until the pH is basic (pH ~9-10). Perform this in an ice bath as
the neutralization is highly exothermic.

o Extract the agueous layer three times with a suitable organic solvent, such as ethyl
acetate.

o Combine the organic extracts and wash them sequentially with water and then brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

e Purification:

o Purify the crude solid by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes (or a similar solvent system) to afford the pure 4-Bromo-5-
methoxy-1H-indazole.

Synthesis Workflow Diagram:
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Caption: Reaction scheme for the synthesis of 4-Bromo-5-methoxy-1H-indazole.

Application in Drug Discovery: A Scaffold for Kinase
Inhibition

The primary utility of 4-Bromo-5-methoxy-1H-indazole lies in its role as a foundational
building block for potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that
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play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases,
most notably cancer.

Mechanism of Action as a Kinase Inhibitor Core:

Indazole-based compounds are classified as Type | or Type Il kinase inhibitors, most commonly
binding to the active (DFG-in) conformation of the kinase. They function as ATP-competitive
inhibitors. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the "hinge"
region of the kinase, the same residues that anchor ATP. The rest of the molecule extends into
the ATP binding site, with substituents on the indazole ring dictating the potency and selectivity
for a specific kinase.

The bromine at the 4-position is a particularly powerful tool for the medicinal chemist. It is an
ideal handle for introducing further complexity through transition-metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid
exploration of chemical space in the solvent-exposed region of the ATP pocket, a common
strategy for optimizing selectivity and improving physicochemical properties.

Logical Pathway: From Building Block to Kinase
Inhibitor
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Caption: Role of the indazole scaffold as an ATP-competitive kinase inhibitor.
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Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 4-Bromo-5-methoxy-1H-
indazole is paramount for ensuring laboratory safety. The following recommendations are
based on safety data for structurally related bromo-indazoles.[7][8]

» Personal Protective Equipment (PPE): Always handle this compound within a certified
chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical
safety goggles.

o Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin,
or if inhaled.[7] It may cause serious eye irritation and skin irritation.[8] Avoid breathing dust.

o Handling: Avoid generating dust. Use only in well-ventilated areas.[7] After handling, wash
hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.[9]

o Storage: Store in a cool, tightly sealed container. Some suppliers recommend refrigerated
storage to ensure long-term stability.[8] Keep away from incompatible materials such as
strong oxidizing agents.

o Spill & First Aid: In case of a spill, clean it up immediately using dry procedures to avoid
generating dust.[7]

o If on skin: Wash with plenty of soap and water.
o Ifin eyes: Rinse cautiously with water for several minutes.

o If swallowed: Rinse mouth and seek immediate medical attention.[8]

Conclusion

4-Bromo-5-methoxy-1H-indazole represents more than just another chemical reagent; it is a
strategic tool for the modern medicinal chemist. Its pre-installed functional handles—the
versatile bromine atom and the modulating methoxy group—jprovide a validated entry point for
the synthesis of sophisticated molecular architectures. Its proven utility as an ATP-mimetic core
makes it an invaluable asset in the rational design of kinase inhibitors. By understanding its
properties, employing robust synthetic methods, and appreciating its mechanistic role, research
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organizations can significantly accelerate their drug discovery timelines and enhance their
ability to generate novel intellectual property in a highly competitive therapeutic landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foreword: The Strategic Value of the Indazole Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531023#4-bromo-5-methoxy-1h-indazole-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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